5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole is a chemical compound that belongs to the tetrazole family. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the 2-bromo-phenyl and trityl groups in this compound makes it unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.
Introduction of the 2-Bromo-phenyl Group: This step involves the bromination of a phenyl ring, which can be done using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Trityl Group: The trityl group can be introduced through a Friedel-Crafts alkylation reaction using trityl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, potentially altering its electronic properties.
Coupling Reactions: The compound can be used in Suzuki-Miyaura or Stille coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted phenyl derivatives.
Coupling Products: New biaryl or diaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes.
Chemical Reactivity: The presence of the bromine atom and the trityl group can influence the compound’s reactivity, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-trityl-2H-tetrazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-(2-Chloro-phenyl)-2-trityl-2H-tetrazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
5-(2-Bromo-phenyl)-2-methyl-2H-tetrazole: Contains a methyl group instead of the trityl group, altering its steric and electronic properties.
Uniqueness
5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole is unique due to the combination of the 2-bromo-phenyl and trityl groups, which confer specific reactivity and potential applications that are not shared by its analogs. The presence of the bromine atom allows for further functionalization through substitution reactions, while the trityl group provides steric bulk and stability.
Properties
IUPAC Name |
5-(2-bromophenyl)-2-trityltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN4/c27-24-19-11-10-18-23(24)25-28-30-31(29-25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAASJOBHOMARTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.